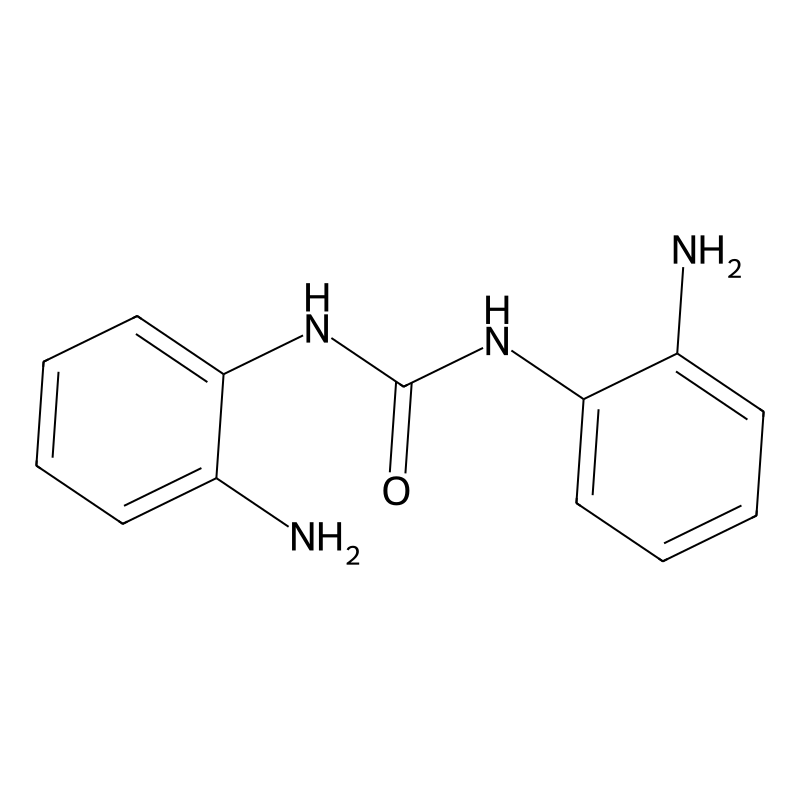1,3-Bis(2-aminophenyl)urea

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,3-Bis(2-aminophenyl)urea is an organic compound with the molecular formula . It is classified as a derivative of urea, featuring two phenyl groups that are substituted with amino groups attached to the nitrogen atoms of the urea moiety. The compound is characterized by its unique structure, which allows it to participate in various
- Oxidation: The amino groups can be oxidized to form nitro derivatives.
- Reduction: This compound can be reduced to yield corresponding amines.
- Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may lead to nitro derivatives, while reduction can generate primary amines.
Research indicates that 1,3-Bis(2-aminophenyl)urea exhibits various biological activities. Its structure allows it to interact with specific molecular targets, influencing biochemical pathways. The compound has potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. Studies have shown that it may possess anticancer properties and could serve as a building block for developing bioactive compounds .
Several methods are available for synthesizing 1,3-Bis(2-aminophenyl)urea:
- Reaction of 2-Aminophenyl Isocyanate with 2-Aminophenylamine:
- This method typically occurs in a solvent such as tetrahydrofuran under controlled temperature conditions. The product can be purified through recrystallization or other purification techniques.
- Industrial Production:
1,3-Bis(2-aminophenyl)urea has several notable applications:
- Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
- Medicine: Ongoing research explores its potential as a pharmaceutical intermediate or active ingredient.
- Industry: It is utilized in producing advanced materials like polymers and resins due to its unique chemical properties.
Studies on the interaction of 1,3-Bis(2-aminophenyl)urea with biological systems have demonstrated its ability to bind to enzymes and receptors. This binding alters their activity, which can lead to significant changes in biochemical pathways. The compound's capacity to form hydrogen bonds and other interactions with biological molecules is crucial for its potential therapeutic applications .
Several compounds exhibit structural similarities to 1,3-Bis(2-aminophenyl)urea:
- 1,3-Bis(4-aminophenyl)urea
- 1,3-Bis(2-aminophenethyl)urea
- 1,3-Bis(2-nitrophenyl)urea
Comparison
The uniqueness of 1,3-Bis(2-aminophenyl)urea lies in the positioning of the amino groups on the phenyl rings. This specific arrangement affects its reactivity and interaction with other molecules. For example:
- Compared to 1,3-Bis(4-aminophenyl)urea, the 2-amino derivative may exhibit different chemical and biological properties due to the ortho positioning of the amino groups.
- In contrast to 1,3-Bis(2-nitrophenyl)urea, which contains nitro groups at the ortho position, 1,3-Bis(2-aminophenyl)urea's amino groups confer distinct reactivity patterns that influence its applications in medicinal chemistry and materials science.








